molecular formula C18H15FN2O2S B6587724 2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251561-23-5

2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B6587724
CAS No.: 1251561-23-5
M. Wt: 342.4 g/mol
InChI Key: VMPVNUXEOUEFDS-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a complex organic compound featuring a fluorophenyl sulfanyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl sulfanyl group and the quinoline derivative. One common approach is to first synthesize the fluorophenyl sulfanyl group through a nucleophilic substitution reaction involving 4-fluorophenol and a suitable sulfanylating agent. The quinoline derivative can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline moiety can be oxidized to form quinone derivatives.

  • Reduction: : The compound can be reduced to form corresponding amines or hydroxylamines.

  • Substitution: : The fluorophenyl sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines or hydroxylamines.

  • Substitution: : Various substituted phenyl sulfanyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, the quinoline moiety might interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorophenyl sulfanyl group and the quinoline moiety. Similar compounds might include other fluorophenyl derivatives or quinoline-based compounds, but the exact structure and properties will vary.

List of Similar Compounds

  • 2-(4-fluorophenyl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

  • 2-(4-fluorophenyl)-N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide

  • 2-(4-fluorophenyl)-N-(4-methyl-2-oxoquinolin-7-yl)acetamide

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-8-17(22)21-16-9-13(4-7-15(11)16)20-18(23)10-24-14-5-2-12(19)3-6-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVNUXEOUEFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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